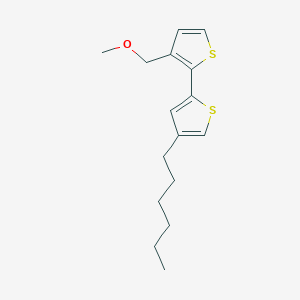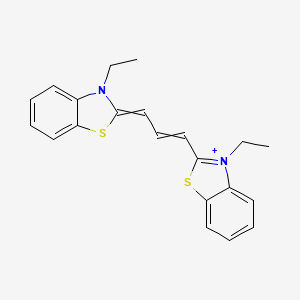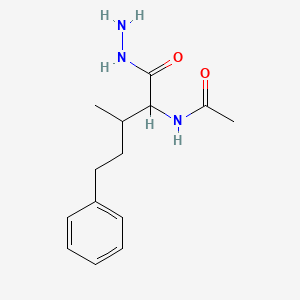![molecular formula C19H15ClN4O3 B14175007 2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)
2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system that includes pyrimidine and benzazepine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes with guanidine derivatives under acidic conditions to form the pyrimidine ring.
Formation of the Benzazepine Ring: The benzazepine ring is formed through cyclization reactions involving aromatic amines and ketones.
Substitution Reactions:
Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly for modifying the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for targeting PLK1 and VEGF-R2 kinases.
Biological Research: Used in studies involving cell signaling pathways and cancer research.
Chemical Biology: Employed in the design and synthesis of novel bioactive molecules.
Pharmaceutical Industry: Potential use in the development of new therapeutic agents for cancer and other diseases.
Mécanisme D'action
The mechanism of action of 6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- involves inhibition of specific kinases. It binds to the ATP-binding site of kinases such as PLK1 and VEGF-R2, thereby blocking their activity. This inhibition disrupts cell signaling pathways that are crucial for cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Anilino-9-methoxy-5,7-dihydro-6H-pyrimido 5,4-dbenzazepin-6-one : Another kinase inhibitor with similar structural features .
- Kenpaullone : A known kinase inhibitor with a different core structure but similar biological activity .
Uniqueness
6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- is unique due to its specific substitution pattern and the presence of the 3-chloro-4-hydroxyphenyl group, which enhances its binding affinity and selectivity for certain kinases.
Propriétés
Formule moléculaire |
C19H15ClN4O3 |
|---|---|
Poids moléculaire |
382.8 g/mol |
Nom IUPAC |
2-(3-chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydropyrimido[5,4-d][1]benzazepin-6-one |
InChI |
InChI=1S/C19H15ClN4O3/c1-27-12-3-4-13-15(8-12)23-17(26)6-10-9-21-19(24-18(10)13)22-11-2-5-16(25)14(20)7-11/h2-5,7-9,25H,6H2,1H3,(H,23,26)(H,21,22,24) |
Clé InChI |
RHNQIPARHTZKOF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=NC(=NC=C3CC(=O)N2)NC4=CC(=C(C=C4)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide](/img/structure/B14174930.png)

![1-{2-[(2-Ethenylphenyl)methoxy]phenyl}decahydronaphthalene](/img/structure/B14174949.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-nitrophenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174958.png)
![6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174967.png)


![3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14174984.png)



![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)

